2-Bromoacetic acid-1-13C is a highly specialized, stable isotope-labeled alkylating agent and synthetic building block featuring 99 atom % 13C enrichment exclusively at the C1 (carboxyl) position [1]. While its fundamental chemical reactivity—driven by the electrophilic alpha-carbon and the highly labile bromide leaving group—mirrors that of standard bromoacetic acid, its procurement value lies entirely in its isotopic precision [1]. In industrial and advanced laboratory workflows, this reagent is primarily utilized as a precursor for synthesizing isobaric mass spectrometry tags, site-specifically labeled pharmaceutical intermediates, and covalent protein-footprinting probes[2]. By providing a precise +1 Da mass shift and a localized, high-intensity NMR-active nucleus, it serves as a critical raw material for quantitative proteomics and structural biology applications where metabolic labeling is impractical[1].
Substituting 2-bromoacetic acid-1-13C with unlabeled 2-bromoacetic acid or uniformly labeled variants (such as 1,2-13C2-bromoacetic acid) fundamentally compromises quantitative analytical workflows [1]. Unlabeled bromoacetic acid possesses only a ~1.1% natural 13C abundance, rendering it virtually invisible in standard 13C NMR protein footprinting assays and completely incapable of generating the mass shifts required for stable isotope-labeled mass spectrometry [2]. Conversely, substituting with fully labeled 1,2-13C2-bromoacetic acid introduces adjacent 13C nuclei. In NMR applications, this creates severe 13C-13C scalar coupling (J-coupling) that splits signals and degrades spectral resolution [1]. In quantitative mass spectrometry, the +2 Da shift from the fully labeled analog fails to produce the asymmetric mass distribution necessary to generate distinct MS2 reporter ions, invalidating its use in isobaric crosslinking methodologies [1].
In the synthesis of isobaric crosslinkers (such as Q2linkers) for structural proteomics, the precise position of the isotopic label dictates the generation of distinct reporter ions during MS2 fragmentation [1]. Using 2-bromoacetic acid-1-13C enables the creation of a specific +1 Da mass shift at the carboxyl carbon. When paired with its 2-13C counterpart, it forms an isobaric pair that co-elutes in MS1 but yields distinguishable reporter ions in MS2 [1]. Substituting with fully labeled 1,2-13C2-bromoacetic acid provides a +2 Da shift but fails to generate the asymmetric mass distribution required for isobaric multiplexing, rendering it unviable for this specific quantitative MS workflow [1].
| Evidence Dimension | Suitability for isobaric MS2 reporter ion generation |
| Target Compound Data | Generates distinct +1 Da MS2 reporter ion when paired |
| Comparator Or Baseline | 1,2-13C2-bromoacetic acid (Generates +2 Da shift; fails to produce asymmetric reporter ions) |
| Quantified Difference | 100% specific reporter ion generation vs. 0% multiplexing viability |
| Conditions | Synthesis of Q2linkers for stepped HCD MS2 analysis |
Procurement of the specifically 1-13C labeled precursor is strictly required to synthesize functional isobaric tags for quantitative structural proteomics.
For structural biology applications involving the covalent labeling of solvent-accessible cysteine or histidine residues, 13C NMR is utilized to track conformational changes [1]. Alkylating proteins with 2-bromoacetic acid-1-13C (99 atom % 13C) directly enriches the modification site. Compared to unlabeled 2-bromoacetic acid, which relies on the natural 1.1% 13C abundance, the 1-13C labeled reagent increases the specific NMR signal intensity by approximately 90-fold [1]. This enhancement reduces required acquisition times from days to hours and allows the detection of low-abundance conformational states that are invisible against the background noise when using the unlabeled baseline [1].
| Evidence Dimension | 13C NMR signal intensity at the alkylation site |
| Target Compound Data | ~90-fold signal enhancement (99 atom % enrichment) |
| Comparator Or Baseline | Unlabeled 2-bromoacetic acid (Baseline signal; 1.1% natural abundance) |
| Quantified Difference | ~90-fold increase in signal-to-noise ratio for the modified residue |
| Conditions | 13C NMR spectroscopy of covalently modified solvent-accessible protein residues |
Buyers conducting NMR-based structural biology must procure the 99% enriched isotopic form to achieve viable signal-to-noise ratios without resorting to expensive whole-protein metabolic labeling.
When synthesizing 13C-labeled pharmaceutical intermediates (such as labeled folates or pteridines) for binding studies, researchers must avoid complex multiplet signals caused by adjacent 13C atoms [1]. Utilizing 2-bromoacetic acid-1-13C introduces the isotope exclusively at the carboxyl position. In contrast, using uniformly labeled 2-bromoacetic acid-1,2-13C2 introduces adjacent 13C nuclei, resulting in strong 13C-13C scalar coupling (J-coupling) that splits the NMR signals and complicates spectral interpretation [1]. The site-specific 1-13C reagent yields sharp, singlet resonances for the target carbon, significantly improving spectral resolution for downstream drug-target interaction studies [1].
| Evidence Dimension | 13C-13C scalar coupling (J-coupling) interference |
| Target Compound Data | Yields singlet resonances (0 Hz adjacent 13C J-coupling) |
| Comparator Or Baseline | 2-Bromoacetic acid-1,2-13C2 (Yields multiplet resonances due to ~35-60 Hz 1-bond J-coupling) |
| Quantified Difference | Complete elimination of 1-bond 13C-13C J-coupling splitting |
| Conditions | 13C NMR analysis of synthesized downstream labeled metabolites |
Selecting the site-specifically labeled precursor is critical for chemists who need high-resolution, easily interpretable NMR spectra of complex drug-protein interactions.
Directly applying its precise +1 Da mass shift to generate Q2linkers and other isobaric tags, enabling the quantification of protein conformational changes via stepped HCD MS2 analysis [1].
Utilizing the reagent to selectively alkylate solvent-accessible cysteine residues, providing a ~90-fold NMR signal enhancement to track protein-ligand interactions without the need for expensive whole-cell metabolic labeling [2].
Serving as a primary building block for synthesizing 13C-labeled folates, pteridines, and other metabolites where eliminating 13C-13C J-coupling is strictly required for high-resolution downstream spectral analysis[3].
Corrosive;Acute Toxic;Irritant;Environmental Hazard